REACTION_CXSMILES
|
[N+:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O-])=O.[C:10](=[S:12])=O>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[CH:4]1([N:1]=[C:10]=[S:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1CCCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)=S
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1CCCCC1
|
Name
|
|
Quantity
|
0.0002 mol
|
Type
|
catalyst
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rocking autoclave which was then sealed
|
Type
|
TEMPERATURE
|
Details
|
after which it was cooled to ambient temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was rinsed from the autoclave with 10 ml
|
Type
|
CUSTOM
|
Details
|
The chloroform solution was separated from an insoluble residue by filtration
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to give 0.97 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N=C=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |